molecular formula C18H18Cl2N2 B14590047 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] CAS No. 61484-70-6

(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]

Cat. No.: B14590047
CAS No.: 61484-70-6
M. Wt: 333.3 g/mol
InChI Key: ROZFZRSIBKMWEM-UHFFFAOYSA-N
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Description

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is a synthetic organic compound characterized by the presence of two imine groups attached to a central ethane-1,2-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] typically involves the condensation reaction between ethane-1,2-diamine and 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-methylphenyl)ethan-1-imine]
  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)ethan-1-imine]
  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-bromophenyl)ethan-1-imine]

Uniqueness

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

61484-70-6

Molecular Formula

C18H18Cl2N2

Molecular Weight

333.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[1-(4-chlorophenyl)ethylideneamino]ethyl]ethanimine

InChI

InChI=1S/C18H18Cl2N2/c1-13(15-3-7-17(19)8-4-15)21-11-12-22-14(2)16-5-9-18(20)10-6-16/h3-10H,11-12H2,1-2H3

InChI Key

ROZFZRSIBKMWEM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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